molecular formula C17H14N2 B14657209 2-(1H-Indol-3-yl)-1,2-dihydroquinoline CAS No. 52191-67-0

2-(1H-Indol-3-yl)-1,2-dihydroquinoline

Cat. No.: B14657209
CAS No.: 52191-67-0
M. Wt: 246.31 g/mol
InChI Key: NEYACRZILQBYSX-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-1,2-dihydroquinoline is a hybrid heterocyclic compound combining an indole moiety fused to a partially hydrogenated quinoline core. The indole group, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is linked to the 2-position of the 1,2-dihydroquinoline system. This structural arrangement confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

Properties

CAS No.

52191-67-0

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

2-(1H-indol-3-yl)-1,2-dihydroquinoline

InChI

InChI=1S/C17H14N2/c1-3-7-15-12(5-1)9-10-17(19-15)14-11-18-16-8-4-2-6-13(14)16/h1-11,17-19H

InChI Key

NEYACRZILQBYSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(N2)C3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)-1,2-dihydroquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of indole derivatives with quinoline derivatives under specific conditions. For instance, the reaction of 2-(1H-indol-3-yl)acetic acid with quinoline in the presence of a dehydrating agent can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of catalysts and continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-yl)-1,2-dihydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole and quinoline derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.

Scientific Research Applications

2-(1H-Indol-3-yl)-1,2-dihydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-1,2-dihydroquinoline involves its interaction with various molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-(1H-Indol-3-yl)-1,2-dihydroquinoline and Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
This compound 1,2-Dihydroquinoline Indole at C2 ~248.3 (estimated) Potential receptor modulation
1-(1H-Indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline 1,2-Dihydroisoquinoline Indole + styrylsulfonyl at C1 and C2 396.5 Higher steric bulk; sulfonyl reactivity
Methyl 2-[2-(1H-Indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate 1,2-Dihydroisoquinoline Indole-ethyl + ester at C4 ~376.4 Enhanced polarity; oxo group alters redox behavior
2-(1H-Indol-3-yl)morpholine Morpholine Indole at C2 202.3 Improved solubility; simplified synthesis

Key Observations :

Core Structure Differences: Replacement of dihydroquinoline with dihydroisoquinoline (e.g., ) introduces asymmetry and alters π-π stacking interactions. Morpholine derivatives (e.g., ) lack aromaticity in the nitrogen-containing ring, reducing planarity and affecting receptor binding.

Substituent Effects: Indole Position: Attachment at C2 (target compound) vs. C1 (isoquinoline analogs) modifies steric hindrance and electronic delocalization. Functional Groups: Sulfonyl () or ester groups () increase reactivity and polarity compared to the parent structure.

Reactivity and Stability

  • Methylation Impact: Methyl-substituted dihydroquinolines (e.g., 2,2,4-trimethyl-1,2-dihydroquinoline ) exhibit enhanced stability due to steric protection of the C2 position. The target compound’s indole substituent may similarly stabilize the dihydroquinoline core but could introduce susceptibility to oxidation at the indole’s pyrrole ring .
  • Photochemical Behavior: Analogous compounds like 2,2,4,6-tetramethyl-1,2-dihydroquinoline undergo solvent-dependent photolysis (e.g., forming 4-methoxy derivatives in methanol ). The indole moiety in the target compound may alter photostability due to its UV-absorbing properties.

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